7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile 7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1426958-38-4
VCID: VC2589010
InChI: InChI=1S/C13H13BrN4/c14-11-6-9(8-15)7-12-13(11)18(17-16-12)10-4-2-1-3-5-10/h6-7,10H,1-5H2
SMILES: C1CCC(CC1)N2C3=C(C=C(C=C3Br)C#N)N=N2
Molecular Formula: C13H13BrN4
Molecular Weight: 305.17 g/mol

7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

CAS No.: 1426958-38-4

Cat. No.: VC2589010

Molecular Formula: C13H13BrN4

Molecular Weight: 305.17 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile - 1426958-38-4

Specification

CAS No. 1426958-38-4
Molecular Formula C13H13BrN4
Molecular Weight 305.17 g/mol
IUPAC Name 7-bromo-1-cyclohexylbenzotriazole-5-carbonitrile
Standard InChI InChI=1S/C13H13BrN4/c14-11-6-9(8-15)7-12-13(11)18(17-16-12)10-4-2-1-3-5-10/h6-7,10H,1-5H2
Standard InChI Key CVFQDZIXKOIQNA-UHFFFAOYSA-N
SMILES C1CCC(CC1)N2C3=C(C=C(C=C3Br)C#N)N=N2
Canonical SMILES C1CCC(CC1)N2C3=C(C=C(C=C3Br)C#N)N=N2

Introduction

Chemical Properties and Structural Characteristics

Molecular Structure and Identification

7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile features a bicyclic heterocyclic system with a benzene ring fused to a triazole ring. The compound has three nitrogen atoms arranged sequentially in the five-membered triazole portion, with the cyclohexyl group attached to the N-1 position. The benzene ring portion carries a bromine atom at position 7 and a carbonitrile (C≡N) functional group at position 5 .

This compound is officially identified by several chemical parameters as detailed in Table 1:

ParameterValue
CAS Number1426958-38-4
IUPAC Name7-bromo-1-cyclohexylbenzotriazole-5-carbonitrile
Molecular FormulaC₁₃H₁₃BrN₄
Molecular Weight305.17 g/mol
Canonical SMILESC1CCC(CC1)N2C3=C(C=C(C=C3Br)C#N)N=N2
InChIInChI=1S/C13H13BrN4/c14-11-6-9(8-15)7-12-13(11)18(17-16-12)10-4-2-1-3-5-10/h6-7,10H,1-5H2
InChI KeyCVFQDZIXKOIQNA-UHFFFAOYSA-N

Biological Activity and Mechanism of Action

Enzyme Inhibition Profile

7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile has been identified as an inhibitor of cytochrome P450 enzymes, which are heme-containing proteins involved in the metabolism of various endogenous and exogenous compounds . Its inhibitory activity against these enzymes suggests potential applications in modulating metabolic pathways, particularly those involving steroid hormones.

One of the most notable aspects of this compound's biological profile is its selective inhibition of steroid hydroxylases over non-steroid hydroxylases . This selectivity is significant from a pharmacological perspective as it indicates the potential for targeted modulation of steroid metabolism with potentially reduced off-target effects. Such selectivity could be valuable in the development of therapies for hormone-dependent cancers and other conditions associated with dysregulated steroid metabolism.

Anticancer Properties

Research on 7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile has demonstrated promising anticancer activity, particularly against specific types of tumors. The compound has shown effectiveness in the treatment of sarcomas and myelomas, suggesting a specific mechanism of action that targets pathways relevant to these cancer types .

Interestingly, the compound appears to have limited activity against other types of cancers. This selective efficacy profile may be attributed to structural features, specifically related to "unsubstituted phenyl groups and linker group that are required for activity" . This observation provides valuable insights into structure-activity relationships that could guide further development of more effective anticancer agents based on the benzotriazole scaffold.

The anticancer mechanism likely involves the compound's ability to inhibit specific cytochrome P450 enzymes that may be overexpressed or dysregulated in certain cancer types. By interfering with these enzymes, the compound may disrupt key metabolic pathways necessary for cancer cell proliferation and survival.

Structure-Activity Relationships

Table 2: Structure-Activity Relationship Insights for 7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Structural FeaturePotential Contribution to Activity
Benzotriazole CoreProvides essential scaffold for enzyme binding
Bromine at Position 7May enhance binding affinity and increase lipophilicity
Cyclohexyl at Position 1Contributes to hydrophobic interactions and enzyme selectivity
Carbonitrile at Position 5Potential hydrogen bond acceptor; influences electronic properties

The specific substitution pattern of 7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile appears critical for its biological activities. The presence of the bromine atom at position 7, the cyclohexyl group at position 1, and the carbonitrile group at position 5 collectively contribute to the compound's enzyme inhibition profile and anticancer properties . Modifications to any of these substituents could potentially alter its inhibitory potency and selectivity.

Application AreaMechanismPotential Advantage
Treatment of SarcomasCytochrome P450 inhibitionDemonstrated efficacy in research studies
Treatment of MyelomasSelective enzyme inhibitionSpecific targeting of cancer-relevant pathways
Hormone-Dependent CancersSteroid hydroxylase inhibitionPotential modulation of steroid metabolism

Limitations and Future Directions

Despite its promising activity against certain cancer types, 7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile has shown limited effectiveness against other forms of cancer . This limitation highlights the specificity of its mechanism of action and suggests potential directions for further optimization.

Future research directions might include:

  • Structural modifications to enhance potency and broaden the spectrum of anticancer activity

  • Detailed mechanistic studies to elucidate precise molecular interactions with target enzymes

  • Combination studies with established chemotherapeutic agents to explore potential synergistic effects

  • Investigation of pharmacokinetic properties and optimization for improved drug-like characteristics

  • Exploration of applications beyond cancer treatment, such as in hormonal disorders

Such investigations could potentially lead to the development of improved benzotriazole derivatives with enhanced therapeutic properties and broader applications.

Related Compounds and Structural Analogs

Benzotriazole Derivatives

7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile belongs to a broader family of benzotriazole derivatives, many of which exhibit diverse biological activities. Several structurally related compounds have been identified in the scientific literature:

  • 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid: Differs from the title compound by having a carboxylic acid group instead of a carbonitrile and lacking the cyclohexyl substitution at position 1 .

  • 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrile: Similar to the title compound but with a methyl group replacing the cyclohexyl group at position 1 .

  • 7-Bromo-1-isopropylbenzotriazole: Contains an isopropyl group at position 1 instead of cyclohexyl .

These structural analogs provide valuable comparative frameworks for understanding the structure-activity relationships of benzotriazole derivatives and may themselves possess interesting biological activities.

Comparative Analysis of Structural Analogs

Table 4: Comparison of 7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile with Related Compounds

CompoundN-1 SubstituentPosition 5 SubstituentPosition 7 SubstituentKey Differences
7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrileCyclohexylCarbonitrileBromineReference compound
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acidHydrogenCarboxylic acidBromineDifferent N-1 substituent and functional group at position 5
7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrileMethylCarbonitrileBromineSmaller alkyl group at N-1 position
7-Bromo-1-isopropylbenzotriazoleIsopropylNone indicatedBromineDifferent N-1 substituent and lacks position 5 substituent

The structural variations among these compounds can significantly influence their physical properties, biological activities, and potential applications. For instance, the replacement of the cyclohexyl group with smaller alkyl groups (methyl, isopropyl) may affect lipophilicity and binding to target proteins. Similarly, the presence of different functional groups at position 5 (carbonitrile versus carboxylic acid) introduces different hydrogen bonding capabilities and electronic properties.

These structural relationships provide valuable insights for the design and optimization of benzotriazole derivatives with enhanced biological activities and improved pharmacological profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator